阿法替尼杂质 J 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Afatinib Impurity J HCl is a chemical compound related to Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Afatinib Impurity J HCl is a byproduct formed during the synthesis of Afatinib and is important for quality control and safety assessments in pharmaceutical production.

科学研究应用

Afatinib Impurity J HCl has several scientific research applications:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.

Biology: Helps in understanding the biological activity and toxicity of related compounds.

Medicine: Important for the development and quality control of pharmaceutical drugs.

Industry: Used in the production and quality assurance of Afatinib and related compounds.

作用机制

Target of Action

Afatinib Impurity J Hydrochloride primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs 2 (HER2), and HER4 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

Afatinib Impurity J Hydrochloride is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation . This action effectively downregulates ErbB signaling, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Afatinib Impurity J Hydrochloride is the EGFR-dependent downstream pathway, specifically the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . The inhibition of this pathway disrupts the cell proliferation process, leading to the suppression of tumor growth .

Pharmacokinetics

Afatinib Impurity J Hydrochloride is well absorbed, with maximum plasma concentrations reached approximately 2-5 hours after oral administration . Its metabolism is minimal, with the unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours, consistent with an accumulation of drug exposure by 2.5- to 3.4-fold based on area under the plasma concentration–time curve (AUC) after multiple dosing .

Result of Action

The molecular and cellular effects of Afatinib Impurity J Hydrochloride’s action primarily involve the inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation . This results in the suppression of tumor growth, particularly in non-small cell lung cancer (NSCLC) with non-resistant EGFR mutations or resistance to platinum-based chemotherapy .

Action Environment

The action, efficacy, and stability of Afatinib Impurity J Hydrochloride can be influenced by various environmental factors. For instance, food intake can reduce total exposure to the drug . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of Afatinib Impurity J Hydrochloride .

生化分析

Biochemical Properties

Afatinib Impurity J Hydrochloride plays a role in biochemical reactions primarily as an impurity that can affect the overall activity of afatinib. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it may interact with the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptors (HER) 2, and HER4, similar to afatinib . These interactions can lead to the inhibition of tyrosine kinase autophosphorylation, which is a critical process in cell signaling pathways.

Cellular Effects

Afatinib Impurity J Hydrochloride can influence various types of cells and cellular processes. It has been observed to affect cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR, HER2, and HER4 can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may cause alterations in gene expression profiles and disrupt normal cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of action of Afatinib Impurity J Hydrochloride involves its binding interactions with biomolecules such as EGFR, HER2, and HER4. By covalently binding to the kinase domains of these receptors, it irreversibly inhibits their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues, which is essential for downstream signaling pathways that promote cell growth and survival. Consequently, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Afatinib Impurity J Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the impurity can degrade under certain conditions, leading to the formation of other byproducts . Long-term exposure to Afatinib Impurity J Hydrochloride in in vitro or in vivo studies may result in sustained inhibition of cell proliferation and induction of apoptosis, although the specific temporal dynamics can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Afatinib Impurity J Hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an inhibitor of tyrosine kinase activity. At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cell proliferation and induction of apoptosis.

Metabolic Pathways

Afatinib Impurity J Hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is primarily metabolized through minimal pathways, with the unchanged drug predominantly excreted in the feces and a small percentage in the urine . The metabolic flux and levels of metabolites can be influenced by the presence of this impurity, potentially affecting the overall pharmacokinetics of afatinib.

Transport and Distribution

The transport and distribution of Afatinib Impurity J Hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound is known to interact with the P-glycoprotein transporter, which can affect its permeability and distribution . Additionally, its localization and accumulation within specific tissues can be influenced by these interactions, impacting its overall efficacy and toxicity.

Subcellular Localization

Afatinib Impurity J Hydrochloride’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its ability to interact with target biomolecules and exert its inhibitory effects on tyrosine kinase activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity J HCl involves multiple steps, starting from 4-fluoro-2-aminobenzoic acid. The process includes cyclization, nitration, substitution, reduction, condensation, and salification . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of Afatinib Impurity J HCl follows a scalable and robust process. The synthetic route is designed to minimize impurities and degradation products. The process involves the use of high-performance liquid chromatography (HPLC) for quality control and the identification of impurities .

化学反应分析

Types of Reactions

Afatinib Impurity J HCl undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as halogenating agents.

Major Products Formed

The major products formed from these reactions include various intermediates and byproducts, which are identified and characterized using techniques like NMR, LC-MS, and HPLC .

相似化合物的比较

Similar Compounds

Similar compounds to Afatinib Impurity J HCl include:

Erlotinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Gefitinib: A tyrosine kinase inhibitor that targets EGFR mutations.

Uniqueness

Afatinib Impurity J HCl is unique due to its specific interaction with multiple members of the EGFR family, leading to a broader spectrum of activity compared to other similar compounds .

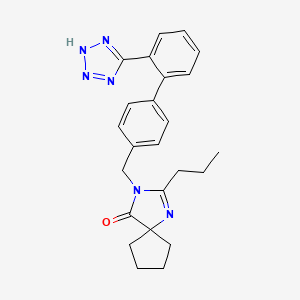

属性

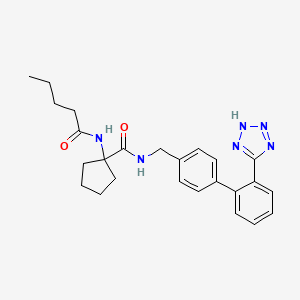

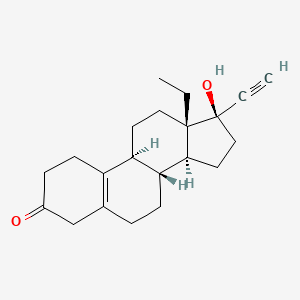

CAS 编号 |

1456696-14-2 |

|---|---|

分子式 |

C18H22N4O4 |

分子量 |

358.4 g/mol |

IUPAC 名称 |

(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C18H22N4O4/c1-22(2)6-3-4-17(23)21-15-8-13-14(19-11-20-18(13)24)9-16(15)26-12-5-7-25-10-12/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,21,23)(H,19,20,24)/b4-3+/t12-/m0/s1 |

InChI 键 |

GSUSIQVMAQBROU-PCAWENJQSA-N |

手性 SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)O[C@H]3CCOC3 |

规范 SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC3CCOC3 |

外观 |

Solid Powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

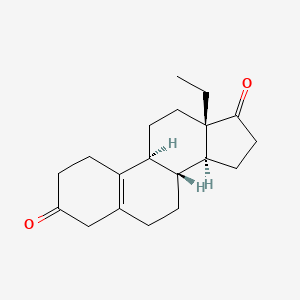

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)